(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal
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Overview
Description
(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a hexanal backbone. This compound is often used in organic synthesis, particularly in the protection of alcohols due to the stability provided by the TBDPS group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal typically involves the protection of an alcohol group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction conditions are generally mild, and the protecting group is introduced through the nucleophilic attack of the alcohol on the electrophilic silicon atom of the TBDPS chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are often added in a controlled manner to prevent side reactions and to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The TBDPS group can be removed under acidic conditions or by using fluoride ions, such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF), acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Free alcohols after the removal of the TBDPS group.
Scientific Research Applications
(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal is used in various scientific research applications, including:
Mechanism of Action
The mechanism by which (5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal exerts its effects is primarily through the protection of hydroxyl groups. The TBDPS group provides steric hindrance and stability against acidic and nucleophilic conditions, allowing for selective reactions to occur at other functional sites. The molecular targets are typically the hydroxyl groups of alcohols, and the pathways involved include nucleophilic substitution and deprotection reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but with less steric bulk compared to TBDPS.
tert-Butyldiphenylsilyl (TBDPS): Offers greater stability against acidic conditions and nucleophiles compared to TBDMS.
Trimethylsilyl (TMS): A smaller silyl protecting group that is more easily removed but offers less protection.
Uniqueness
(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal is unique due to the increased steric bulk and stability provided by the TBDPS group. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Properties
CAS No. |
855256-87-0 |
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Molecular Formula |
C22H30O2Si |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
(5R)-5-[tert-butyl(diphenyl)silyl]oxyhexanal |
InChI |
InChI=1S/C22H30O2Si/c1-19(13-11-12-18-23)24-25(22(2,3)4,20-14-7-5-8-15-20)21-16-9-6-10-17-21/h5-10,14-19H,11-13H2,1-4H3/t19-/m1/s1 |
InChI Key |
BKVKFFINIXHUHI-LJQANCHMSA-N |
Isomeric SMILES |
C[C@H](CCCC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Canonical SMILES |
CC(CCCC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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